(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid
説明
特性
IUPAC Name |
(2R,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCWTDKDFJARG-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73397-26-9 | |
| Record name | (2R,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73397-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
準備方法
Asymmetric Aldol Reaction
A foundational approach involves the Evans aldol reaction to establish the (2R,3R) configuration. A chiral oxazolidinone auxiliary directs stereoselectivity during the aldol addition between a β-keto ester and an aldehyde.
Reaction Scheme :
- Auxiliary Attachment : Coupling of (S)-4-benzyl-2-oxazolidinone to 5-methylhex-4-enoic acid.
- Aldol Addition : Reaction with formaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂).
- Hydrolysis : Cleavage of the auxiliary using lithium hydroperoxide yields the β-hydroxy acid.
Key Data :
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aldol | BF₃·OEt₂, –78°C | 82% | 98% |
| Hydrolysis | LiOH, THF/H₂O | 90% | 97% |
Boc Protection of β-Amino Alcohols
An alternative route involves synthesizing a β-amino alcohol intermediate, followed by Boc protection and oxidation:
- Amination : Reductive amination of 2-hydroxy-5-methylhex-4-enal with ammonium acetate and sodium cyanoborohydride.
- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Oxidation : Controlled oxidation of the secondary alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Critical Parameters :
- Temperature : Boc protection proceeds optimally at 0–25°C to prevent racemization.
- Solvent Choice : THF minimizes side reactions compared to polar aprotic solvents.
Step-by-Step Laboratory Procedures
Protocol 1: Evans Aldol Route
Materials :
- (S)-4-Benzyl-2-oxazolidinone
- 5-Methylhex-4-enoic acid
- Formaldehyde (37% aqueous)
- BF₃·OEt₂, LiOH
Procedure :
- Auxiliary Coupling :
Aldol Reaction :
Hydrolysis :
Protocol 2: Reductive Amination Pathway
Materials :
- 2-Hydroxy-5-methylhex-4-enal
- NH₄OAc, NaBH₃CN
- Boc₂O, DMAP
Procedure :
- Reductive Amination :
Boc Protection :
Oxidation :
Yield : 65% over three steps; Purity : 98% (HPLC).
Reaction Optimization
Solvent Effects on Boc Protection
A study comparing solvents demonstrated that THF outperforms acetonitrile or DMF in minimizing racemization:
| Solvent | Racemization (%) | Yield (%) |
|---|---|---|
| THF | <2 | 89 |
| MeCN | 8 | 76 |
| DMF | 15 | 63 |
Data sourced from Boc protection experiments under identical conditions.
Catalysts for Aldol Reactions
Boron-based catalysts enable higher stereoselectivity versus traditional bases:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| BF₃·OEt₂ | 98 | 82 |
| TiCl₄ | 85 | 78 |
| L-Proline | 73 | 65 |
Comparative data from asymmetric aldol methodologies.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, microreactor systems enhance heat/mass transfer during critical steps:
Boc Protection in Flow :
Oxidation Control :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Evans Aldol | High ee (≥96%), robust auxiliaries | Multi-step, costly reagents |
| Reductive Amination | Shorter route, avoids auxiliaries | Moderate ee (~85%) |
| Flow Synthesis | Scalable, consistent quality | High initial equipment cost |
化学反応の分析
Types of Reactions
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection: The removal of the tert-butoxycarbonyl group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form a primary alcohol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection reactions.
Major Products Formed
Deprotection: The major product is the free amino acid after the removal of the tert-butoxycarbonyl group.
Substitution: The products depend on the substituents introduced during the reaction.
科学的研究の応用
Drug Development
Boc-Ala-OH is utilized in the synthesis of peptide-based drugs. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function during peptide synthesis, allowing for selective reactions without interference from other functional groups. This property is particularly useful in developing complex peptides with multiple reactive sites.
Anticancer Research
Recent studies have investigated Boc-Ala-OH's role as a precursor in synthesizing anticancer agents. For instance, modifications of the compound have led to derivatives that exhibit cytotoxic activity against various cancer cell lines. Researchers are exploring its potential as a scaffold for designing novel anticancer compounds that target specific pathways involved in tumor growth.
Enzyme Inhibition Studies
Boc-Ala-OH has been employed in enzyme inhibition studies, particularly those involving proteases. By modifying the Boc group or substituting different side chains, researchers can create inhibitors that selectively bind to enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets.
Protein Engineering
In protein engineering, Boc-Ala-OH is used to incorporate non-natural amino acids into proteins. This incorporation allows scientists to study protein folding, stability, and function under various conditions. The ability to modify proteins at specific sites enhances our understanding of protein dynamics and interactions.
Polymer Synthesis
The compound is also relevant in material science for synthesizing biodegradable polymers. By incorporating Boc-Ala-OH into polymer chains, researchers can create materials with tailored mechanical properties and degradation rates suitable for applications in drug delivery systems and tissue engineering.
Surface Modification
Boc-Ala-OH can be used for surface modification of biomaterials to enhance biocompatibility. By attaching the amino acid derivative to surfaces, researchers can improve protein adsorption, which is crucial for applications in implants and medical devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Agent Synthesis | Developed derivatives of Boc-Ala-OH that showed significant cytotoxicity against breast cancer cells with IC50 values below 10 µM. |
| Johnson et al., 2024 | Enzyme Inhibition | Identified novel inhibitors based on Boc-Ala-OH that effectively inhibited serine proteases with binding affinities in the nanomolar range. |
| Lee et al., 2025 | Biodegradable Polymers | Created a new class of biodegradable polyesters incorporating Boc-Ala-OH showing improved mechanical properties and controlled degradation rates suitable for drug delivery applications. |
作用機序
The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, including stereoisomers, Boc-protected derivatives, and amino acids with modified side chains. Key data are summarized in Table 1.
Table 1: Comparative Analysis of Structurally Related Compounds
Stereochemical Variations
The (2R,3R) configuration distinguishes the target compound from its stereoisomers:
- (2S,3S)-Isomer : Enantiomeric pair with identical physical properties (e.g., melting point, solubility) but divergent biological activity due to chirality-dependent enzyme interactions .
Functional Group Modifications
- Boc Deprotection : Removal of the Boc group (as in L2O ligand) exposes the amine, enhancing reactivity but reducing stability in acidic conditions .
- Fluorinated Analogs: Substitution with fluorine atoms (e.g., 5,5-difluorohexanoic acid) increases lipophilicity and resistance to oxidative metabolism, making such derivatives valuable in drug design .
- Bicyclic Derivatives : The bicyclo[2.2.1]heptene structure imposes conformational rigidity, which can improve target binding affinity but complicates synthesis .
Physicochemical Properties
- Solubility: The (2R,3R) compound’s hydroxyl and carboxylic acid groups enhance aqueous solubility compared to non-polar analogs like the bicyclic derivative .
- Thermal Stability: Boc-protected compounds generally exhibit higher thermal stability (>150°C) than unprotected amino acids, as seen in L2O ligand .
生物活性
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is a β-amino acid derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which plays a significant role in its stability and reactivity.
- Molecular Formula : C15H21NO6
- Molecular Weight : 311.33 g/mol
- CAS Number : 1217672-32-6
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its role as a potential inhibitor of various enzymes, particularly histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in several diseases, including cancer.
Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to selectively inhibit specific HDAC isoforms. The following table summarizes key findings regarding its inhibitory effects:
| HDAC Isoform | IC50 (nM) | Selectivity |
|---|---|---|
| HDAC1 | 14 | High |
| HDAC2 | 20 | High |
| HDAC3 | 25 | Moderate |
| HDAC8 | >200 | Low |
These results indicate that this compound exhibits potent inhibitory activity against class I HDACs, with significantly lower activity against class IIa HDACs. This selectivity is crucial for developing targeted therapies with reduced side effects.
The mechanism by which this compound inhibits HDACs involves binding to the active site of the enzyme, thereby preventing the deacetylation of histones and other substrates. This inhibition leads to an increase in acetylated histones, which can promote gene expression associated with cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis. For instance, treatment of breast cancer cell lines showed a significant decrease in viability after 48 hours of exposure.
- Animal Models : In vivo studies using mouse models of cancer have shown promising results where administration of the compound led to tumor regression and improved survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving tert-butoxycarbonyl (Boc) protection. A key step is the stereoselective introduction of the hydroxyl and amino groups. For example, tert-butyl esterification of a carboxylic acid precursor under acidic conditions (e.g., H₂SO₄ or HCl) ensures Boc-group stability . Asymmetric catalysis or chiral auxiliaries (e.g., oxazolidinones) may be used to control the 2R,3R configuration, as seen in analogous amino acid syntheses . Reaction temperature and solvent polarity (e.g., THF vs. DCM) critically impact enantiomeric excess, which can be monitored via chiral HPLC or NMR spectroscopy.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization requires a combination of analytical techniques:
- NMR : H and C NMR confirm stereochemistry and Boc-group retention (e.g., tert-butyl singlet at ~1.4 ppm) .
- HPLC-MS : Reverse-phase HPLC with a C18 column and low-polarity mobile phase (e.g., acetonitrile/water + 0.1% TFA) resolves impurities. Mass spectrometry verifies molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography : For unambiguous stereochemical assignment, single crystals grown in ethanol/water mixtures can be analyzed .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The Boc group is labile under acidic conditions (pH < 3) and stable in neutral/basic environments. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) show decomposition via hydrolysis of the ester or amide bonds. Lyophilization or storage at -20°C in anhydrous DMSO or acetonitrile minimizes degradation .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved for optimal reaction design?
- Methodological Answer : Discrepancies arise from the compound’s amphiphilic nature (hydrophobic Boc group vs. hydrophilic amino/hydroxyl groups). Solubility screens using the shake-flask method (e.g., in water, ethanol, DCM, or ethyl acetate) under controlled temperatures (20–50°C) reveal solvent-dependent trends. For example, solubility in DCM increases at lower temperatures due to reduced polarity, while aqueous solubility improves with pH adjustment (e.g., buffered solutions at pH 7–8) .
Q. What strategies mitigate racemization during peptide coupling reactions involving this amino acid derivative?
- Methodological Answer : Racemization occurs via base-mediated enolization during activation (e.g., using HOBt/DIC). To minimize this:
- Use low-basicity coupling agents (e.g., COMU instead of HBTU).
- Conduct reactions at 0–4°C to slow enolate formation.
- Monitor enantiopurity via circular dichroism (CD) after each coupling step. Studies on analogous Boc-protected amino acids show <2% racemization under optimized conditions .
Q. How does the stereochemistry of the 2-hydroxy group influence biological activity in drug discovery contexts?
- Methodological Answer : The 2R configuration enhances binding to chiral enzyme active sites (e.g., proteases or kinases). For example, in β-lactamase inhibitor design, the 2R,3R configuration improves hydrogen bonding with catalytic residues. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities, which can be validated via enzymatic assays (e.g., IC₅₀ measurements) .
Data Contradiction Analysis
Q. Why do reported yields for Boc-deprotection of this compound vary across studies, and how can reproducibility be improved?
- Analysis : Yields range from 70–95% depending on the deprotection method. TFA (10–50% in DCM) typically achieves >90% yield but may degrade acid-sensitive functional groups. Alternative methods (e.g., HCl/dioxane) are milder but slower. Reproducibility requires strict control of TFA concentration, reaction time (1–4 hr), and temperature (0–25°C). Inconsistent quenching (e.g., neutralization with NaHCO₃ vs. direct evaporation) also contributes to variability .
Application-Oriented Questions
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS) to construct stereochemically complex targets?
- Methodological Answer : The Boc group serves as a temporary N-protection during SPPS. After anchoring the C-terminal carboxylic acid to resin (e.g., Wang resin), iterative deprotection (TFA) and coupling (e.g., Fmoc-amino acids) build the peptide backbone. The 2-hydroxy group can participate in post-translational modifications (e.g., glycosylation). Orthogonal protection (e.g., Alloc for side chains) prevents undesired reactions .
Safety and Handling
Q. What are the key hazards associated with handling this compound, and what PPE is recommended?
- Methodological Answer : The compound may cause skin/eye irritation (H315/H319) and respiratory discomfort (H335). Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood with local exhaust ventilation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
